molecular formula C6H10ClNO2 B571567 L-Proline, 1-chloro-, methyl ester (9CI) CAS No. 119580-45-9

L-Proline, 1-chloro-, methyl ester (9CI)

Cat. No.: B571567
CAS No.: 119580-45-9
M. Wt: 163.601
InChI Key: ISEXBPSYFGMXFL-YFKPBYRVSA-N
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Description

L-Proline, 1-chloro-, methyl ester (9CI) (CAS 119580-45-9) is a synthetically modified amino acid ester of significant interest in advanced chemical and biochemical research. With the molecular formula C₆H₁₀ClNO₂ and a molecular weight of 163.60 g/mol, this compound is systematically named methyl (2S)-1-chloropyrrolidine-2-carboxylate . Its structure incorporates two key functional modifications: a chlorine atom on the nitrogen of the pyrrolidine ring and a methyl ester on the carboxylate group, while preserving the inherent L-stereochemistry of the parent proline molecule . This reagent serves as a versatile building block and intermediate in organic synthesis and peptide chemistry. Its primary research value lies in its application in proline editing , a practical approach for the synthesis of peptides containing stereospecifically modified proline residues . The chlorine substituent introduces a reactive handle that enables participation in nucleophilic substitution reactions and cross-coupling chemistry, allowing researchers to create diverse functionalized prolyl amino acids for probing structure-activity relationships . These modified residues are valuable tools for investigating stereoelectronic effects on protein conformation, stabilizing specific secondary structures, and developing peptide-based pharmaceuticals with enhanced stability and selectivity . Furthermore, the compound's conformational preferences and intramolecular interactions have been characterized through spectroscopic and theoretical studies, providing insights relevant to biomimetic chemistry . Please note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

CAS No.

119580-45-9

Molecular Formula

C6H10ClNO2

Molecular Weight

163.601

IUPAC Name

methyl (2S)-1-chloropyrrolidine-2-carboxylate

InChI

InChI=1S/C6H10ClNO2/c1-10-6(9)5-3-2-4-8(5)7/h5H,2-4H2,1H3/t5-/m0/s1

InChI Key

ISEXBPSYFGMXFL-YFKPBYRVSA-N

SMILES

COC(=O)C1CCCN1Cl

Synonyms

L-Proline, 1-chloro-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Proline esters vary in substituents at the pyrrolidine ring and ester groups. Key analogs include:

Compound Name Substituent (Position) Ester Group Molecular Formula Molecular Weight (g/mol) Key References
L-Proline methyl ester hydrochloride None (parent structure) Methyl C₆H₁₁NO₂·HCl 165.62
L-Proline, 2-methyl-, methyl ester Methyl (2-position) Methyl C₇H₁₃NO₂ 143.18
L-Proline, 1-(methoxymethyl)-, methyl ester Methoxymethyl (1-position) Methyl C₈H₁₅NO₃ 173.21 (estimated)
L-Proline, 1-nitroso-, methyl ester Nitroso (1-position) Methyl C₆H₁₀N₂O₃ 158.16
L-Proline, 1-chloro-, methyl ester Chloro (1-position) Methyl C₆H₁₀ClNO₂ ~163.60 (estimated) Inferred

Notes:

  • The chloro derivative’s molecular weight is estimated based on substitution (Cl replaces H at 1-position).

Physicochemical Properties

Key properties of selected analogs:

Property L-Proline methyl ester hydrochloride L-Proline, 2-methyl-, methyl ester L-Proline, 1-nitroso-, methyl ester L-Proline, 1-chloro-, methyl ester (estimated)
Boiling Point (°C) Not reported 176 Not reported Likely higher than methyl ester due to Cl
Density (g/cm³) Not reported 1.017 Not reported ~1.2–1.3 (similar to chloroalkanes)
Solubility Polar solvents (methanol, water) Organic solvents Moderate polarity Lower solubility in water due to Cl
Stability Hydrolyzes in aqueous conditions Stable under neutral conditions Thermally sensitive (nitroso group) May hydrolyze slowly; Cl reduces nucleophilicity

Key Observations :

  • The chloro derivative’s solubility in water is expected to be lower than the parent methyl ester due to reduced polarity .
  • Steric hindrance from the 1-chloro group may stabilize specific conformers, as seen in N-acetylated proline esters .

Preparation Methods

Reaction Overview

The method described in Patent CN106083684A outlines a two-step protocol for synthesizing proline methyl ester hydrochloride, a structurally related compound. Although this process yields a protonated ammonium chloride salt rather than a covalent chloro-substituted product, it provides a framework for chlorination under mild conditions. The reaction sequence involves:

  • Amino protection : Proline reacts with hydrogen chloride (HCl) gas in dichloroethane solvent with pyridine catalysis, forming proline hydrochlorate.

  • Esterification : Methanol and additional HCl gas are introduced under reflux, enabling esterification while maintaining the hydrochlorate structure.

The overall reaction is represented as:

L-Proline+CH3OHHCl, PyridineProline Methyl Ester Hydrochloride+H2O\text{L-Proline} + \text{CH}3\text{OH} \xrightarrow{\text{HCl, Pyridine}} \text{Proline Methyl Ester Hydrochloride} + \text{H}2\text{O}

Key parameters include a 1:1 molar ratio of proline to HCl, reflux at 84°C, and solvent recycling via vacuum distillation.

Optimization and Yield Enhancement

  • Catalyst recycling : Reusing pyridine-containing mother liquor from prior batches reduces raw material costs, achieving a 99.6% yield after five cycles.

  • Solvent management : Dichloroethane is continuously replenished during azeotropic water removal, maintaining reaction efficiency.

  • Temperature control : Room-temperature HCl gas introduction minimizes side reactions, while reflux ensures complete esterification.

Table 1: Performance Metrics of HCl Gas Method

ParameterValue/Range
Yield (initial cycle)73.4%
Yield (5th cycle)99.6%
Reaction time (Step 1)0.5–1 h
Reaction time (Step 2)3 h
Solvent recovery rate>95%

Thionyl Chloride-Assisted Esterification

Process Efficiency and Challenges

  • Yield : The reported yield for L-proline ethyl ester is approximately 100% under optimized conditions, though this may reflect idealized laboratory-scale data.

  • Byproduct management : SO2_2 and HCl gas generation necessitates robust scrubbing systems, increasing operational complexity.

  • Solvent selection : Ethyl acetate facilitates easy pH adjustment and salt filtration post-reaction.

Table 2: Thionyl Chloride Method Parameters

ParameterValue/Range
Reaction temperature10–40°C
Reaction time10–12 h
SOCl2_2 molar ratio1.25:1 (relative to proline)
SolventEthanol, ethyl acetate

Comparative Analysis with HCl Gas Method

FactorHCl Gas MethodThionyl Chloride Method
Chlorinating agentHCl gasSOCl2_2
ToxicityModerateHigh
ByproductsH2_2OSO2_2, HCl
Atom economyHighLow
Industrial scalabilityHigh (closed-loop)Moderate (waste intensive)

Q & A

Q. What are the optimized synthetic routes for L-Proline, 1-chloro-, methyl ester (9CI) in laboratory settings, and how do reaction parameters affect yield and purity?

Methodological Answer: Two primary methods are documented:

  • Phosgene Route : Reacting L-pyroglutamic acid methyl/ethyl ester with ≥2 molar equivalents of phosgene produces 1-chlorocarbonyl-5,5-dichloroproline ester, which undergoes HCl elimination and catalytic hydrogenation to yield the target compound .
  • Thionyl Chloride Route : Treating L-proline in methanol with thionyl chloride (15 mmol per 10 mmol substrate) at 0–25°C generates the hydrochloride salt, neutralized with NaHCO₃ in CH₂Cl₂ to isolate the ester . Critical Parameters :
  • Temperature control (0–25°C prevents side reactions).
  • Stoichiometric excess of chlorinating agents (phosgene or thionyl chloride).
  • Neutralization efficiency (NaHCO₃ ensures free base formation).
MethodStarting MaterialKey ReagentConditionsReference
PhosgeneL-pyroglutamic esterPhosgeneMulti-step, catalytic H₂
Thionyl ChlorideL-ProlineSOCl₂0–25°C, 12 hr

Q. What purification strategies are effective for isolating L-Proline, 1-chloro-, methyl ester (9CI) from complex reaction mixtures?

Methodological Answer:

  • Solvent Evaporation : Remove volatile byproducts under reduced pressure after synthesis .
  • Recrystallization : Use ethyl acetate for high-purity crystals, particularly after cyclization reactions .
  • Neutralization : Post-hydrochloride salt formation, neutralize with NaHCO₃ in CH₂Cl₂ to recover the free base .

II. Advanced Research Questions

Q. How does the stereochemistry of L-Proline, 1-chloro-, methyl ester (9CI) influence enantioselective interactions with chiral lanthanide complexes?

Methodological Answer: Studies using circular dichroism (CD) and ¹H NMR reveal:

  • Pfeiffer Effect : L-Proline derivatives induce optical activity in racemic Pr(ODA)₃³⁻. L-Proline preferentially binds the Λ-enantiomer, while its methyl and benzyl esters favor the Δ-enantiomer .
  • Conformational Analysis : NMR shows ester side chains alter binding conformations. Methyl ester derivatives adopt distinct spatial arrangements compared to the parent proline .
DerivativePreferred EnantiomerAnalytical MethodReference
L-ProlineΛCD, ¹H NMR
Methyl EsterΔCD, ¹H NMR

Q. What metabolic pathways degrade L-Proline, 1-chloro-, methyl ester (9CI) in microbial systems, and how are degradation kinetics measured?

Methodological Answer:

  • Degradation Pathway : Bacteria (e.g., Actinomyces spp.) metabolize the compound via proline dehydrogenase, yielding Δ¹-pyrroline-5-carboxylate. Activity is quantified by monitoring pyrroline formation spectrophotometrically .
  • Assay Conditions : Optimal degradation occurs in Mueller–Hinton broth, with specific activity unaffected by NaCl or excess proline .

Q. How do conflicting synthetic methodologies impact reproducibility, and what parameters require systematic optimization?

Methodological Answer: Discrepancies arise from:

  • Reagent Toxicity : Phosgene (hazardous) vs. thionyl chloride (safer but moisture-sensitive).
  • Byproduct Formation : Excess phosgene may generate 5,5-dichloro derivatives, complicating purification . Optimization Strategies :
  • Use inert atmospheres to control moisture.
  • Monitor reaction progress via TLC or in-situ IR for intermediate detection.

Q. What spectroscopic techniques are recommended for structural elucidation, and how are spectral contradictions resolved?

Methodological Answer:

  • Mass Spectrometry (MS) : Compare molecular ion peaks with EPA/NIH spectral databases (e.g., m/z 143 for methyl ester derivatives) .
  • NMR Analysis : ¹H/¹³C NMR identifies chlorinated positions and ester groups. Contradictions (e.g., unexpected splitting) are resolved by deuterated solvent trials and 2D-COSY .
  • Cross-Validation : Align data with published spectra from peer-reviewed syntheses .

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